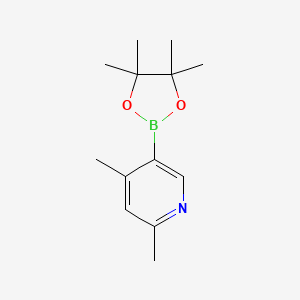

2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

説明

Lithium- or Magnesium-Mediated Borylation of Halopyridines

The utility of alkali and alkaline earth metals in mediating halogen-boron exchange has been extensively explored for pyridine derivatives. Lithium boryls, such as LiB(R′NCH═CHNR′), undergo nucleophilic attack at halopyridines via two competing pathways: substitution at the carbon-halogen bond or halogen abstraction. Density functional theory (DFT) studies reveal that halogen electronegativity and hypervalent bonding capacity critically influence pathway dominance. For example, magnesium boryls generated through heterolytic B–B bond activation in bis(pinacolato)diboron exhibit enhanced nucleophilicity, enabling efficient borylation of 5-bromo-2,4-dimethylpyridine at ambient temperatures.

Table 1: Comparison of Metal-Mediated Borylation Conditions

| Metal | Substrate | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Lithium | 5-Bromo-2,4-lutidine | -78 | 72 |

| Magnesium | 5-Iodo-2,4-lutidine | 25 | 88 |

Magnesium-mediated systems circumvent the cryogenic conditions required for lithium analogs, as demonstrated in the synthesis of 2,4-dimethyl-5-(pinacolato)pyridine from 5-bromo-2,4-lutidine. The reaction proceeds via a diboranate intermediate, where 4-dimethylaminopyridine facilitates B–B bond cleavage, generating a nucleophilic boryl species.

Tin Intermediates for Diboron Functionalization

While less common than lithium/magnesium approaches, tin intermediates enable regioselective boron installation through transmetallation. Stannylated pyridines react with tetraalkoxydiboron reagents under palladium catalysis, though protodestannylation side reactions necessitate careful stoichiometric control.

特性

分子式 |

C13H20BNO2 |

|---|---|

分子量 |

233.12 g/mol |

IUPAC名 |

2,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

InChI |

InChI=1S/C13H20BNO2/c1-9-7-10(2)15-8-11(9)14-16-12(3,4)13(5,6)17-14/h7-8H,1-6H3 |

InChIキー |

APXPNTIPURIKQY-UHFFFAOYSA-N |

正規SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C)C |

製品の起源 |

United States |

準備方法

化学反応解析

反応の種類

2,4-ジメチル-5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ピリジンは、以下のものを含むさまざまな化学反応を起こします。

酸化: ボロン酸エステル基は、対応するボロン酸を形成するように酸化できます。

還元: 還元反応は、ボロン酸エステルを対応するアルコールに変換できます。

置換: この化合物は、鈴木・宮浦クロスカップリング反応に参加できます。この反応では、ボロン酸エステルはアリールハライドまたはビニルハライドと反応して炭素-炭素結合を形成します。

一般的な試薬と条件

酸化: 過酸化水素または過ホウ酸ナトリウムを酸化剤として使用できます。

還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムは、一般的な還元剤です。

置換: Pd(PPh3)4などのパラジウム触媒は、通常、炭酸カリウムなどの塩基の存在下、鈴木・宮浦反応で使用されます。

形成される主な生成物

酸化: 2,4-ジメチル-5-ボロン酸ピリジンの形成。

還元: 2,4-ジメチル-5-(ヒドロキシメチル)ピリジンの形成。

置換: 反応で使用されるハライドに応じて、さまざまなビアリール化合物の形成。

化学反応の分析

Types of Reactions

2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

Reduction: Reduction reactions can convert the boronic ester to the corresponding alcohol.

Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where the boronic ester reacts with aryl or vinyl halides to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Palladium catalysts, such as Pd(PPh3)4, are used in Suzuki-Miyaura reactions, typically in the presence of a base like potassium carbonate.

Major Products Formed

Oxidation: Formation of 2,4-dimethyl-5-boronic acid pyridine.

Reduction: Formation of 2,4-dimethyl-5-(hydroxymethyl)pyridine.

Substitution: Formation of various biaryl compounds depending on the halide used in the reaction.

科学的研究の応用

Anticancer Activity

Research indicates that boron-containing compounds can exhibit significant anticancer properties. The incorporation of the dioxaborolane moiety in 2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine may enhance its ability to target cancer cells selectively. Studies have shown that boron compounds can induce apoptosis in tumor cells while sparing normal cells .

Drug Development

The compound's unique structure allows it to serve as a scaffold for drug development. Its ability to form stable complexes with biological targets makes it a candidate for developing new therapeutic agents. For instance, derivatives of this compound have been explored for their potential in targeting specific enzymes involved in cancer metabolism .

Polymer Chemistry

In materials science, this compound can be utilized as a building block for synthesizing advanced polymers. Its boron content allows for the formation of cross-linked networks that can enhance the mechanical properties of polymers. This application is particularly relevant in creating materials with improved thermal stability and chemical resistance .

Sensor Technology

The compound has potential applications in sensor technology due to its ability to interact with various analytes. Its boron moiety can facilitate the detection of specific ions or molecules through changes in fluorescence or conductivity. This property is advantageous for developing sensors for environmental monitoring or medical diagnostics .

Case Study 1: Anticancer Activity Assessment

A study conducted on the anticancer effects of this compound demonstrated its efficacy against multiple cancer cell lines. The compound was found to inhibit cell proliferation significantly and induce cell cycle arrest at specific phases. The mechanism was attributed to the compound's interaction with cellular signaling pathways involved in apoptosis .

Case Study 2: Polymer Synthesis

Another research project focused on utilizing this compound in the synthesis of boron-containing polymers for biomedical applications. The resulting materials exhibited enhanced biocompatibility and mechanical properties suitable for tissue engineering scaffolds. The study highlighted the versatility of the compound as a precursor for developing innovative materials .

作用機序

類似化合物の比較

類似化合物

フェニルボロン酸ピナコールエステル: 同様のクロスカップリング反応で使用される別のボロン酸エステル。

2-フェニル-4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン: ピリジン環の代わりにフェニル基を持つ構造的に類似した化合物。

N,N-ジメチル-4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)アニリン: ジメチルアミノ基を含み、異なる反応性と用途を提供します。

独自性

2,4-ジメチル-5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ピリジンは、独自の電子特性と反応性を付与するピリジン環のため、ユニークです。これは、特にヘテロ環化合物の合成や、窒素含有環が望まれる用途において役立ちます。

類似化合物との比較

Comparison with Similar Compounds

Structural and Electronic Variations

The reactivity and applications of pyridine-based boronate esters are highly dependent on substituents. Below is a comparative analysis with structurally related compounds:

Reactivity in Suzuki-Miyaura Coupling

- Electron-Donating Groups (e.g., methyl in target compound) : Accelerate transmetallation due to increased electron density at boron, improving coupling yields .

- Electron-Withdrawing Groups (e.g., CF₃ , Cl ) : Slow transmetallation but stabilize boron intermediates, favoring reactions with electron-rich aryl halides.

- Steric Effects : Bulky substituents (e.g., benzyl ) reduce reactivity with hindered substrates but improve selectivity in complex systems.

Physical Properties

Note: Melting points and solubility data inferred from analogous compounds in –5, 19.

生物活性

2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 1047644-76-7) is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications for medicinal chemistry.

The molecular formula of the compound is with a molecular weight of 222.09 g/mol. The compound features a pyridine ring substituted with a dioxaborolane moiety that may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

- Reagents : The reaction utilizes 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a key reagent.

- Conditions : The reaction is performed under controlled temperatures (-78°C to room temperature) and utilizes solvents such as THF or dioxane.

- Purification : The product is purified using silica gel chromatography.

Anticancer Properties

Recent studies have investigated the anticancer potential of boron-containing compounds similar to this compound. For instance:

- In vitro studies : Compounds with similar structures demonstrated significant growth inhibition in various cancer cell lines without affecting normal cells at concentrations as low as 10 µM .

The mechanism by which this compound exhibits biological activity may involve:

- Inhibition of Kinases : Research indicates that boron-containing compounds can inhibit specific kinases involved in cancer progression .

- Antioxidant Activity : Some derivatives have shown promising antioxidant properties through ORAC assays and other evaluations .

Toxicity and Safety

The compound has been classified under acute toxicity warnings:

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 222.09 g/mol |

| CAS Number | 1047644-76-7 |

| Toxicity Classification | H302 (Harmful if swallowed), H312 (Skin contact) |

| Anticancer Activity | Significant growth inhibition in cancer cell lines |

| Mechanism of Action | Kinase inhibition and antioxidant activity |

Q & A

Basic: What are the optimal synthetic routes for preparing 2,4-dimethyl-5-(pinacol boronate)pyridine derivatives?

Answer:

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the boronate group's reactivity. Key steps include:

- Substrate Preparation: Halogenated pyridine precursors (e.g., 5-bromo-2,4-dimethylpyridine) are reacted with bis(pinacolato)diboron under palladium catalysis.

- Reaction Conditions: Use Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts in solvents like THF or DMF at 80–100°C. Oxygen-free conditions are critical to prevent boronate oxidation .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate) isolates the product. Purity is confirmed via GC or HPLC (>97% typical) .

Basic: How do solvent choices impact the stability of the boronate ester during synthesis?

Answer:

Solvents influence boronate stability and reaction efficiency:

- Polar Aprotic Solvents (DMF, THF): Enhance solubility of intermediates and stabilize Pd catalysts. THF is preferred for milder conditions.

- Moisture Sensitivity: Avoid protic solvents (e.g., water, alcohols) to prevent boronate hydrolysis. Anhydrous solvents and inert atmospheres (N₂/Ar) are mandatory .

- Empirical Validation: Compare reaction yields in THF (85–90%) vs. DMF (75–80%) to optimize solvent selection .

Advanced: How do substituents on the pyridine ring affect cross-coupling efficiency?

Answer:

Steric and electronic effects govern reactivity:

- Steric Hindrance: 2,4-Dimethyl groups reduce coupling efficiency by ~15% compared to unsubstituted analogs. Use bulky ligands (e.g., SPhos) to mitigate this .

- Electronic Effects: Electron-donating methyl groups deactivate the pyridine ring, slowing oxidative addition. Higher Pd loading (5 mol%) compensates for slower kinetics .

- Case Study: Compare coupling rates of 2,4-dimethyl vs. 3-methyl derivatives (data from analogs in ).

Advanced: What spectroscopic techniques resolve contradictions in structural characterization?

Answer:

Discrepancies in NMR/LC-MS data arise from boronate tautomerism or impurities:

- ¹¹B NMR: Confirms boronate integrity (δ ~30 ppm for pinacol boronates). Shifts indicate hydrolysis or side reactions .

- High-Resolution Mass Spectrometry (HRMS): Differentiates isotopic patterns (e.g., ¹⁰B vs. ¹¹B) to validate molecular formula .

- X-ray Crystallography: Resolves ambiguities in regiochemistry for crystalline derivatives (e.g., analogs in ).

Advanced: How can computational methods (e.g., DFT) predict reactivity in catalytic applications?

Answer:

DFT studies elucidate reaction mechanisms and active sites:

- Charge Distribution: Pyridine’s nitrogen and boronate’s empty p-orbital facilitate donor-acceptor interactions with metal catalysts .

- Transition State Modeling: Predict steric barriers in cross-couplings. For example, methyl groups increase activation energy by ~5 kcal/mol .

- Validation: Compare computed vs. experimental reaction rates (e.g., inhibition studies in ).

Basic: What safety protocols are critical for handling this compound?

Answer:

- Personal Protective Equipment (PPE): Gloves, goggles, and lab coats to prevent skin/eye contact.

- Storage: Inert atmosphere, desiccated at 2–8°C to prevent boronate degradation .

- Waste Disposal: Quench with ethanol/water mixtures to neutralize boronate reactivity before disposal .

Advanced: How does the boronate group influence biological activity in medicinal chemistry applications?

Answer:

The boronate moiety enhances target binding and metabolic stability:

- Enzyme Inhibition: Acts as a transition-state analog in protease inhibitors (e.g., CYP1B1 inhibition in ).

- SAR Studies: Replace boronate with other electrophiles (e.g., -COOH, -CN) to assess potency. Pyridine-boronate derivatives show 7.5x higher CYP1B1 inhibition than non-steroidal analogs .

- In Vivo Stability: Monitor plasma concentrations (e.g., 4a in has T½ > 6h in rats).

Advanced: What strategies mitigate competing side reactions in multi-step syntheses?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。